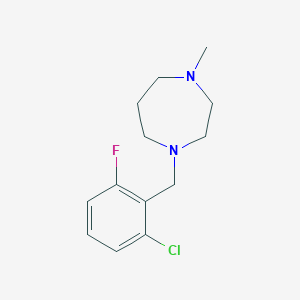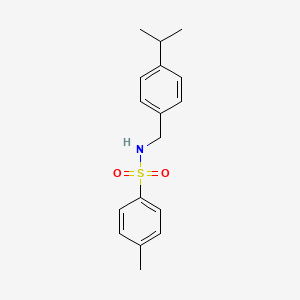
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide, also known as CLIMB, is a compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide involves the activation of the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis. 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide activates AMPK by inhibiting the activity of the mitochondrial respiratory chain complex I, which leads to an increase in the AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets that are involved in cellular processes such as metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of oxidative stress. 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy homeostasis. This makes 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide a useful tool for studying cellular metabolism and energy regulation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer drugs. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide on cellular metabolism and energy regulation.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide involves a multi-step process that starts with the reaction of 4-chloro-3-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 3-bromobutanenitrile. The final step involves the reaction of the intermediate compound with hydroxylamine hydrochloride and sodium acetate to yield 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to improve heart function and reduce oxidative stress.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-12(14(18)16-13-6-7-19-17-13)20-10-4-5-11(15)9(2)8-10/h4-8,12H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOTZXQBNYUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)


![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)
